

Spectroscopic Analysis of 3,5-Diiodo-L-tyrosine Dihydrate: A Technical Guide

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Compound of Interest		
Compound Name:	3,5-Diiodo-L-tyrosine dihydrate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **3,5- Diiodo-L-tyrosine dihydrate**, a key intermediate in the synthesis of thyroid hormones.[1][2]
This document outlines the characteristic spectral data obtained from Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these
analyses in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3,5-Diiodo-L-tyrosine dihydrate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Chemical Shifts

Proton	Chemical Shift (δ) in ppm
Η-α	3.97
н-β	2.95, 3.10
H-aromatic	7.85



Solvent: D₂O. Reference: DSS. The data represents typical values and may vary slightly based on experimental conditions.

Table 2: 13C NMR Chemical Shifts

Carbon	Chemical Shift (δ) in ppm
C=O	174.5
C-α	56.5
С-β	36.0
C-aromatic (C-I)	84.5
C-aromatic (C-OH)	155.0
C-aromatic (CH)	140.0
C-aromatic (C-Cβ)	132.0

Solvent: D₂O. The data represents typical values and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

Parameter	Value
Molecular Weight	432.98 g/mol [1]
Exact Mass	432.86719 Da[1]
Major Fragment Ions (m/z)	Data not consistently available in the search results. Expected fragmentation would involve loss of the carboxyl group, the amino group, and potentially iodine atoms.

Infrared (IR) Spectroscopy



Table 4: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Assignment
~3400 (broad)	O-H stretch (water of hydration)
~3000-3200 (broad)	N-H stretch (amino acid)
~2900-3100	C-H stretch (aromatic and aliphatic)
~1630	N-H bend (primary amine)
~1580	C=O stretch (carboxylate)
~1400-1500	C=C stretch (aromatic)
~1240	C-O stretch (phenol)
~850	C-I stretch

Sample prepared as a KBr pellet. The values are approximate and can be influenced by sample preparation and instrument variations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Data

Parameter	Value
λmax	~220 nm and ~288 nm
Molar Extinction Coefficient (ε)	Data not available in the search results.

Solvent: Water or buffer. The λ max can be influenced by pH due to the ionization of the phenolic hydroxyl group.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **3,5-Diiodo-L-tyrosine dihydrate**.

Materials:

- 3,5-Diiodo-L-tyrosine dihydrate
- Deuterium oxide (D₂O)
- NMR tubes (5 mm)
- Micropipettes
- Vortex mixer

Instrumentation:

• NMR Spectrometer (e.g., Bruker 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **3,5-Diiodo-L-tyrosine dihydrate**.
 - Dissolve the sample in 0.5-0.7 mL of D₂O in a small vial.
 - Vortex the vial to ensure complete dissolution.
 - Transfer the solution into a 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-



noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
- Data Processing:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra using the residual solvent peak or an internal standard (e.g., DSS).
 - Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3,5-Diiodo-L-tyrosine dihydrate**.

Materials:

- 3,5-Diiodo-L-tyrosine dihydrate
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)

Instrumentation:

 Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., a quadrupole or timeof-flight analyzer).

Procedure:

Sample Preparation:



- Prepare a stock solution of 3,5-Diiodo-L-tyrosine dihydrate at a concentration of 1 mg/mL in a 1:1 mixture of methanol and water.
- Further dilute the stock solution to a final concentration of 1-10 μg/mL with a solvent mixture of 50% methanol, 50% water, and 0.1% formic acid. The formic acid helps in the protonation of the analyte.

Data Acquisition:

- Set up the ESI-MS instrument in positive ion mode.
- \circ Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
- Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to obtain a stable and intense signal for the protonated molecule [M+H]+.
- Acquire the full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-600).
- To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor ion and applying collision-induced dissociation (CID).

Data Analysis:

- Identify the molecular ion peak in the full scan spectrum.
- Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3,5-Diiodo-L-tyrosine dihydrate.

Materials:

• 3,5-Diiodo-L-tyrosine dihydrate



- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press

Instrumentation:

· Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of 3,5-Diiodo-L-tyrosine dihydrate to a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.[3]
 - Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[3]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.



 Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (\lambda max) of 3,5-Diiodo-L-tyrosine dihydrate.

Materials:

- 3,5-Diiodo-L-tyrosine dihydrate
- Deionized water or a suitable buffer (e.g., phosphate buffer, pH 7.4)
- Quartz cuvettes (1 cm path length)

Instrumentation:

UV-Vis Spectrophotometer

Procedure:

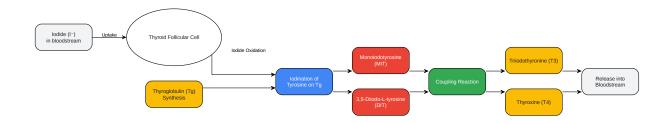
- Sample Preparation:
 - Prepare a stock solution of 3,5-Diiodo-L-tyrosine dihydrate in the chosen solvent at a known concentration (e.g., 1 mg/mL).
 - Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).
- Data Acquisition:
 - Turn on the spectrophotometer and allow the lamps to warm up.
 - Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
 - Rinse the cuvette with the sample solution and then fill it with the sample.
 - Scan the absorbance of the sample solution over a wavelength range of 200-400 nm.



- Data Analysis:
 - Identify the wavelength(s) at which maximum absorbance occurs (λmax).
 - o If the concentration is known, the molar extinction coefficient (ϵ) can be calculated using the Beer-Lambert law (A = ϵ cl), where A is the absorbance, c is the molar concentration, and I is the path length of the cuvette.

Signaling Pathways and Experimental Workflows Thyroid Hormone Synthesis Pathway

3,5-Diiodo-L-tyrosine (DIT) is a crucial intermediate in the biosynthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[1][2] This process occurs in the thyroid gland and involves the iodination of tyrosine residues on the protein thyroglobulin.



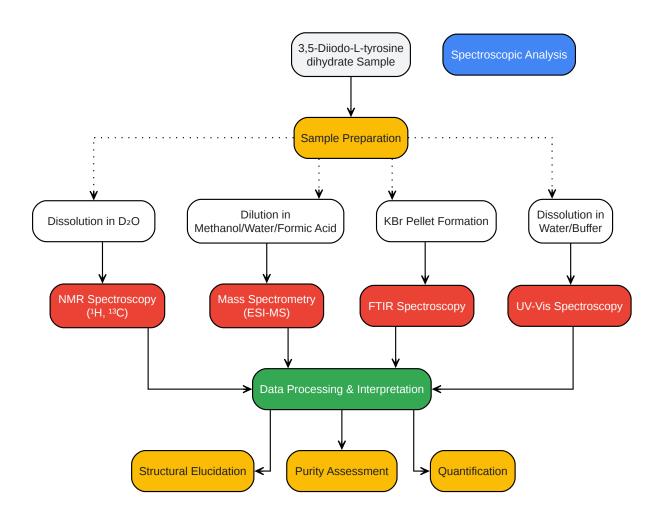
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Caption: Biosynthesis pathway of thyroid hormones highlighting the role of 3,5-Diiodo-L-tyrosine (DIT).

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3,5-Diiodo-L-tyrosine dihydrate**.





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Caption: A generalized workflow for the spectroscopic analysis of **3,5-Diiodo-L-tyrosine dihydrate**.

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